2-Bromo-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene
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Overview
Description
2-Bromo-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7BrF4O. This compound is characterized by the presence of bromine, ethoxy, fluoro, and trifluoromethyl groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene typically involves the reaction of a benzene derivative with appropriate reagents to introduce the bromine, ethoxy, fluoro, and trifluoromethyl groups. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with bromine, fluorine, and trifluoromethyl groups under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, alkylation, and fluorination reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the benzene derivative with another aromatic compound .
Scientific Research Applications
2-Bromo-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.
Medicine: It may be used in the development of pharmaceuticals, particularly those requiring specific functional groups for activity.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context in which the compound is used, such as in chemical synthesis or biological applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-fluoro-4-(trifluoromethyl)benzene: Similar structure but lacks the ethoxy group.
3-Bromo-4-fluorobenzotrifluoride: Similar structure but with different positioning of the functional groups.
4-Bromobenzotrifluoride: Similar structure but lacks the ethoxy and fluoro groups.
Uniqueness
2-Bromo-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene is unique due to the combination of bromine, ethoxy, fluoro, and trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-bromo-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c1-2-15-6-4-3-5(9(12,13)14)8(11)7(6)10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSLMIYOISNONY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C(F)(F)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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